![molecular formula C12H14N4O2 B2521303 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid CAS No. 1915348-75-2](/img/structure/B2521303.png)

2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

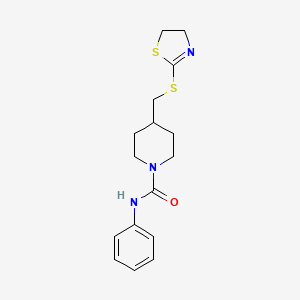

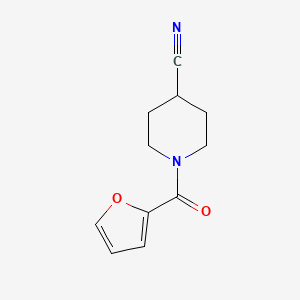

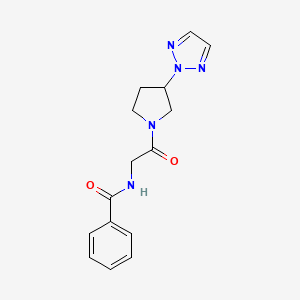

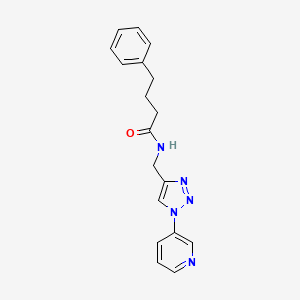

The compound 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid is a pyridine derivative that is of interest due to its potential as a ligand in coordination chemistry. This compound is related to the family of pyridine and pyrazole derivatives, which are known for their ability to bind to various metal ions and form complexes with potential applications in catalysis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related pyridine and pyrazole derivatives has been explored in several studies. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives has been achieved by reacting acid chlorides with 2,3-diaminopyridine, yielding good product yields . Similarly, the synthesis of monoamide isomers, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, has been performed using acyl chloride reactions with substituted aminopyridines . These methods could potentially be adapted for the synthesis of 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine and pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis . These techniques provide information about the functional groups present and the overall molecular architecture. For the compound , similar analytical methods would likely reveal the presence of the pyridine and pyrazole rings, the methyl groups, and the carboxylic acid moiety.

Chemical Reactions Analysis

Pyridine and pyrazole derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. They can form complexes with metal ions, where the nitrogen atoms in the pyridine and pyrazole rings act as coordination sites . The reactivity of these compounds can be influenced by the presence of substituents, which can induce electronic effects and steric hindrance, affecting the binding affinity and geometry of the resulting complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of bulky substituents can lead to sterically hindered complexes with unique structural motifs, as seen in iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives . The compound 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid would likely exhibit properties consistent with its molecular structure, such as solubility in organic solvents and the ability to form hydrogen bonds due to the carboxylic acid group.

Aplicaciones Científicas De Investigación

Supramolecular Synthons in Crystal Engineering

The structural analysis of pyrazinecarboxylic acids, including derivatives of pyridine-4-carboxylic acid, reveals the importance of supramolecular synthons, specifically the carboxylic acid-pyridine supramolecular synthon V. This synthon, assembled through hydrogen bonds, plays a crucial role in the self-assembly and crystal engineering of pyridine and pyrazine monocarboxylic acids. The energy computations indicate that the O-H⋯N and C-H⋯O hydrogen bonds in synthon V result from activated acidic donor and basic acceptor atoms, providing insights for future crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyridine-4-carboxylic acid derivatives in medicinal chemistry. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights for the development of new therapeutics (A. Rahmouni et al., 2016).

Antimicrobial Activity

A series of pyridine-bridged bis-carboxamide Schiff bases derived from pyridine-2,6-carboxamide has been prepared and demonstrated significant antimicrobial activity. This research highlights the potential of pyridine-4-carboxylic acid derivatives as antimicrobial agents, contributing to the development of new antibiotics (M. Al-Omar & A. Amr, 2010).

A1 Adenosine Receptor Inhibitors

The synthesis and evaluation of 4-aminopyrazolo[3,4-b]pyridines as A1 adenosine receptor inhibitors underscore the importance of pyridine-4-carboxylic acid derivatives in the development of selective inhibitors for receptor subtypes. This research contributes to understanding the structural basis for receptor affinity and selectivity, offering pathways for the design of receptor-specific drugs (F. Manetti et al., 2005).

Coordination Chemistry and Molecular Recognition

Research on iron(II) complexes of pyridine derivatives, including those related to pyridine-4-carboxylic acid, emphasizes the role of these compounds in coordination chemistry and molecular recognition. The study of hydrogen bonding and steric effects in these complexes provides insights into the design of metal-organic frameworks and molecular sensors (T. Roberts et al., 2014).

Propiedades

IUPAC Name |

2-methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8-3-10(12(17)18)4-11(15-8)13-5-9-6-14-16(2)7-9/h3-4,6-7H,5H2,1-2H3,(H,13,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUBPMMHAKGGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NCC2=CN(N=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)

![5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2521235.png)

![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)